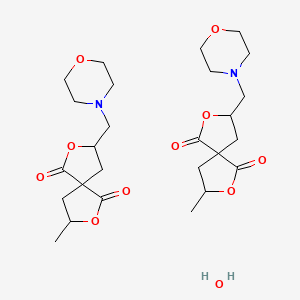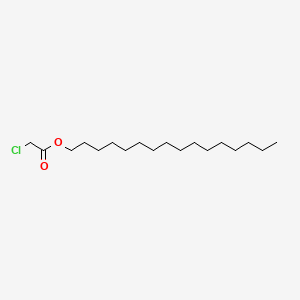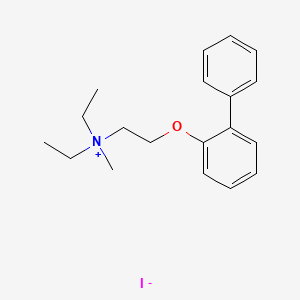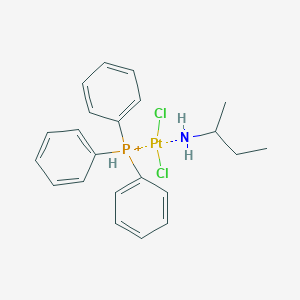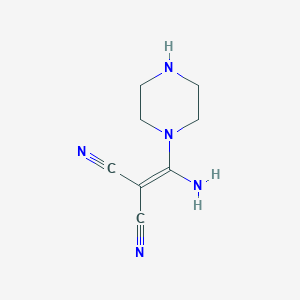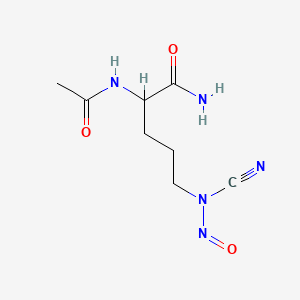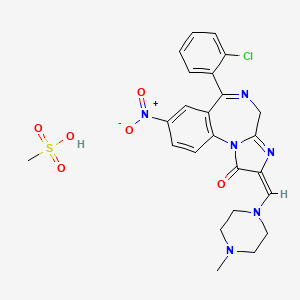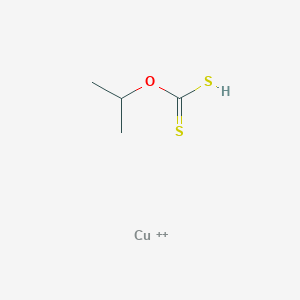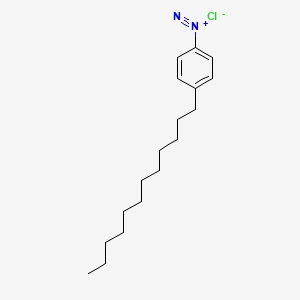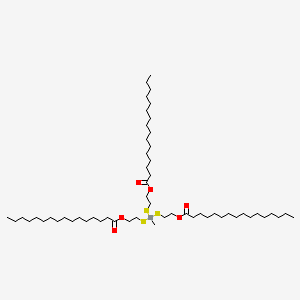
5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid is an organic compound with the molecular formula C8H8ClNO5S and a molecular weight of 265.671 g/mol . It is a member of the benzenesulfonic acid family, characterized by the presence of a sulfonic acid group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid typically involves the nitration of 4-ethylbenzenesulfonic acid followed by chlorination. The reaction conditions often require the use of concentrated sulfuric acid and nitric acid for the nitration step, and chlorine gas for the chlorination step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with sodium methoxide can replace the chlorine atom with a methoxy group.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in various applications .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-4-ethyl-2-nitrobenzenesulfonic acid can be compared with other similar compounds such as:
4-Ethylbenzenesulfonic acid: Lacks the nitro and chloro substituents, making it less reactive in certain chemical reactions.
5-Chloro-2-nitrobenzenesulfonic acid: Similar structure but lacks the ethyl group, affecting its physical and chemical properties.
4-Nitrobenzenesulfonic acid: Lacks both the chloro and ethyl groups, resulting in different reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and versatility in research and industrial applications.
Eigenschaften
CAS-Nummer |
67892-44-8 |
|---|---|
Molekularformel |
C8H8ClNO5S |
Molekulargewicht |
265.67 g/mol |
IUPAC-Name |
5-chloro-4-ethyl-2-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C8H8ClNO5S/c1-2-5-3-7(10(11)12)8(4-6(5)9)16(13,14)15/h3-4H,2H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
YWMDVYNTTKZDBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



